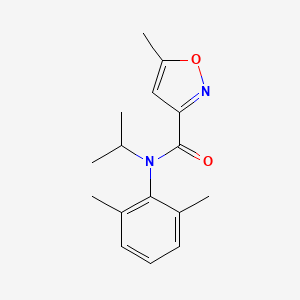
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- is a chemical compound with a complex structure that includes an isoxazole ring, a carboxamide group, and various substituents
準備方法
The synthesis of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. Common synthetic routes may include the use of starting materials such as 2,6-dimethylphenylamine and isoxazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
作用機序
The mechanism of action of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- can be compared with other similar compounds, such as:
Isoxazolecarboxamides: These compounds share the isoxazole ring and carboxamide group but differ in their substituents.
Phenylcarboxamides: These compounds have a phenyl group attached to the carboxamide but may lack the isoxazole ring.
Methylcarboxamides: These compounds include a methyl group attached to the carboxamide but may have different ring structures.
特性
CAS番号 |
130403-10-0 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-5-methyl-N-propan-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)18(15-11(3)7-6-8-12(15)4)16(19)14-9-13(5)20-17-14/h6-10H,1-5H3 |
InChIキー |
CELQMITYXXCVCX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C)C(=O)C2=NOC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
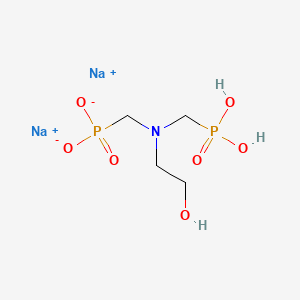
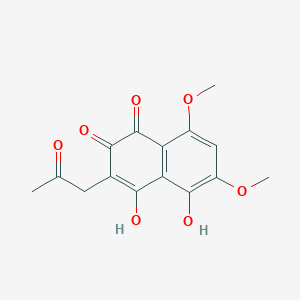

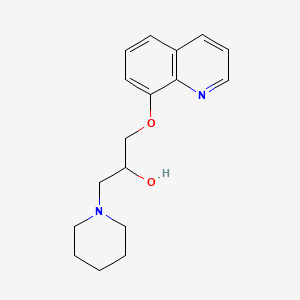
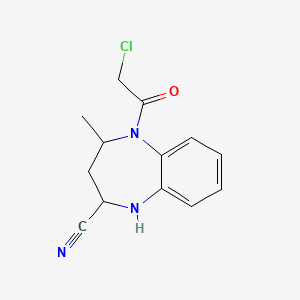
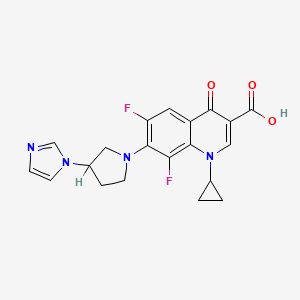

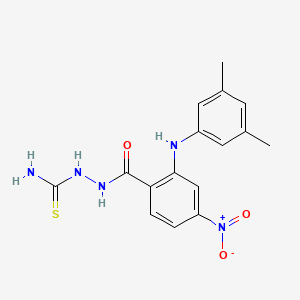
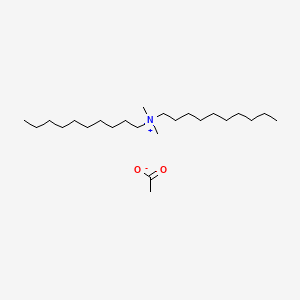
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)


